
Endomorphin 2
概要
説明
エンドモルフィン-2は、2つの既知のエンドモルフィンの一つである内因性オピオイドペプチドです。そのアミノ酸配列はL-チロシル-L-プロリル-L-フェニルアラニル-L-フェニルアラニナミド です。この化合物は、μ-オピオイド受容体の高親和性、高選択性アゴニストです。 エンドモルフィン-2は主に脊髄と下部脳幹に見られ、そこでは痛みの調節において重要な役割を果たしています .
準備方法
合成経路と反応条件: エンドモルフィン-2の合成には、固相ペプチド合成(SPPS)が関与します。このプロセスは通常、最初のアミノ酸を樹脂に結合させることから始まり、保護されたアミノ酸を逐次的に加えます。保護基を除去し、ペプチドを樹脂から切断します。 最終生成物は、高速液体クロマトグラフィー(HPLC)を用いて精製されます .
工業生産方法: エンドモルフィン-2の工業生産は、ラボでの合成と同様の原理に従っていますが、より大規模です。効率と収率を高めるために、自動ペプチド合成装置が頻繁に使用されます。 このプロセスには、最終生成物の純度と一貫性を保証するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類: エンドモルフィン-2は、次のようなさまざまな化学反応を受けることができます。
酸化: この反応はチロシン残基で起こり、ジチロシンを形成します。
還元: 還元反応はあまり一般的ではありませんが、存在する場合、ジスルフィド結合の還元を含む可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール(DTT)などの還元剤。
主要な生成物:
酸化: ジチロシンおよびその他の酸化誘導体。
還元: 還元されたペプチド形態。
置換: アミノ酸配列が修飾されたペプチドアナログ.
4. 科学研究への応用
エンドモルフィン-2は、いくつかの科学研究に利用されています。
化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: 痛みの調節と神経伝達における役割について調査されています。
医学: 従来のオピオイドと比較して副作用が少ない、潜在的な鎮痛剤として探索されています。
科学的研究の応用
Analgesic Properties
Endomorphin 2 is recognized for its analgesic effects, particularly in the spinal cord. Research has demonstrated that it effectively inhibits pain signals by acting on μ-opioid receptors in the spinal dorsal horn. A study showed that this compound produced significant analgesic effects through synaptic interactions with spinoparabrachial projection neurons, thereby reducing presynaptic glutamate release .
Table 1: Analgesic Effects of this compound
Modulation of Gastrointestinal Motility
Recent studies have explored the effects of this compound on gastrointestinal motility. Newly synthesized analogs of this compound have shown promise in modulating muscle activity within the gastrointestinal tract. At lower concentrations, these analogs stimulate contractions, while at higher concentrations, they inhibit them, indicating potential therapeutic applications for gastrointestinal disorders .
Table 2: Effects on Gastrointestinal Motility
Analog Type | Concentration Range | Effect Observed |
---|---|---|
Original this compound | Low | Stimulates muscle activity |
Modified Analog | High | Inhibits contractions |
Neurotransmitter Dynamics
This compound plays a role in neurotransmitter dynamics within the central nervous system. Studies indicate that it modulates synaptic transmission in sensory pathways, affecting both somatic and visceral sensations. The rapid enzymatic degradation of this compound can influence its efficacy as a neurotransmitter or neuromodulator .
Table 3: Neurotransmitter Modulation by this compound
Study Reference | Findings |
---|---|
Expressed in rat dorsal root ganglion neurons; modulates synaptic transmission | |
Degradation by dipeptidyl peptidase IV affects antinociceptive properties |
Biased Agonism and Receptor Interactions
This compound exhibits biased agonism at the μ-opioid receptor, preferentially activating arrestin pathways over G protein-mediated signaling. This unique property may contribute to its reduced side effects compared to traditional opioids, making it a candidate for safer pain management options .
Table 4: Biased Agonism Characteristics
Mechanism | Effect |
---|---|
Arrestin Recruitment | Higher efficacy than G protein activation |
Desensitization Rate | Faster than other μ-opioid agonists like DAMGO |
Potential Therapeutic Applications
The diverse pharmacological profiles of this compound suggest potential applications in treating various conditions beyond pain management:
- Chronic Pain Management : Due to its analgesic properties and lower likelihood of tolerance development compared to conventional opioids.
- Gastrointestinal Disorders : Modulating motility could aid in conditions like irritable bowel syndrome.
- Neurological Disorders : Its role in neurotransmission may open avenues for research into neurodegenerative diseases.
Case Studies
- Pain Management in Rodent Models : A study demonstrated that co-administration of this compound with dipeptidyl peptidase IV inhibitors significantly enhanced antinociceptive effects in mice, suggesting a viable approach for chronic pain therapies .
- Gastrointestinal Effects : Research involving modified analogs showed varied effects on gastrointestinal motility, highlighting their potential therapeutic use in managing dysmotility disorders .
作用機序
エンドモルフィン-2は、μ-オピオイド受容体に結合することでその効果を発揮します。この結合は、神経伝達物質の放出を阻害し、ニューロンの興奮性と痛覚を低下させます。さらに、エンドモルフィン-2は、それぞれκ-オピオイド受容体とδ-オピオイド受容体を活性化する、ダイノルフィンAと[Met]エンケファリンの放出を誘導します。 この多受容体活性化は、その鎮痛効果に寄与しています .
類似の化合物:
エンドモルフィン-1: L-チロシル-L-プロリル-L-トリプトフィル-L-フェニルアラニナミドという配列を持つ別の内因性オピオイドペプチド。脳と上部脳幹に多く存在します。
β-エンドルフィン: より長いペプチドで、より幅広い受容体親和性を持ちます。
ダイノルフィンA: 主にκ-オピオイド受容体を活性化するオピオイドペプチド
エンドモルフィン-2の独自性: エンドモルフィン-2は、μ-オピオイド受容体に対する高い選択性と親和性により、副作用が少ない可能性のある強力な鎮痛剤です。 その脊髄と下部脳幹における存在量は、脳に多く存在するエンドモルフィン-1と区別されています .
類似化合物との比較
Endomorphin-1: Another endogenous opioid peptide with the sequence L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamide. It is more prevalent in the brain and upper brainstem.
β-Endorphin: A longer peptide with broader receptor affinity.
Dynorphin A: An opioid peptide that primarily activates the κ-opioid receptor
Uniqueness of Endomorphin-2: Endomorphin-2 is unique due to its high selectivity and affinity for the μ-opioid receptor, making it a potent analgesic with potentially fewer side effects. Its prevalence in the spinal cord and lower brainstem also distinguishes it from endomorphin-1, which is more concentrated in the brain .
生物活性
Endomorphin 2 (EM2) is a potent endogenous peptide with a significant role in pain modulation and various physiological processes. This article explores the biological activity of EM2, including its pharmacological properties, receptor interactions, and potential therapeutic applications.
Overview of this compound
This compound is part of the endomorphin family, which includes endomorphin 1 (EM1). Both peptides exhibit high affinity and selectivity for the μ-opioid receptor (MOR), which is crucial for their analgesic effects. EM2 has a Ki value of approximately 0.69 nM for MOR, demonstrating its potency compared to other opioid peptides .
Receptor Interaction
EM2 primarily acts as an agonist at the μ-opioid receptor. It has been shown to induce analgesia by modulating neurotransmitter release in the spinal cord and other brain regions. Specifically, EM2 reduces presynaptic glutamate release, inhibiting the activity of spinoparabrachial projection neurons in the spinal dorsal horn (SDH) and contributing to its analgesic effects .
Biased Agonism
Recent studies indicate that EM2 may function as a biased agonist at MOR, preferentially activating pathways associated with β-arrestin recruitment rather than traditional G-protein signaling. This unique mechanism may lead to different physiological outcomes compared to other μ-opioid agonists like DAMGO .
Pharmacological Effects
Analgesic Properties
EM2 has been extensively studied for its analgesic effects in various pain models. Intrathecal administration of EM2 has demonstrated significant antinociceptive effects in rodent models, including paw-withdrawal and tail-flick tests . Additionally, EM2 has shown promise in alleviating neuropathic pain, suggesting its potential utility in clinical settings for pain management .
Gastrointestinal Motility
Recent research on modified analogs of EM2 indicates that these compounds can influence gastrointestinal motility. For instance, newly synthesized endomorphin-2 analogs were found to decrease acetylcholine-induced contractions in guinea pig ileum preparations, highlighting their potential role in managing gastrointestinal disorders .
Comparative Biological Activity
The following table summarizes key biological activities and properties of this compound compared to Endomorphin 1:
Property | Endomorphin 1 (EM1) | This compound (EM2) |
---|---|---|
Ki Value (μ-opioid) | ~0.9 nM | ~0.69 nM |
Analgesic Efficacy | Moderate | High |
Biased Agonism | Less pronounced | More pronounced |
Effect on Gastrointestinal Motility | Limited | Significant inhibition |
Neuroanatomical Distribution | Primarily central | Central and peripheral |
Case Studies and Research Findings
- Analgesic Efficacy in Rodents : Studies have shown that intrathecal administration of EM2 significantly reduces pain responses in various rodent models, confirming its role as a potent analgesic agent .
- Gastrointestinal Studies with Analogues : A study on synthesized endomorphin-2 analogs demonstrated their ability to modulate gastrointestinal motility through interactions with cholinergic pathways, providing insights into their therapeutic potential beyond pain relief .
- Pharmacokinetics and Tolerance : Research indicates that EM2 may influence opioid tolerance mechanisms when administered alongside other opioids, suggesting complex interactions that warrant further investigation .
特性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJHWXXXIMEHKW-LJWNLINESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415506 | |
Record name | Endomorphin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
141801-26-5 | |
Record name | Endomorphin 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endomorphin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAPEPTIDE-15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Endomorphin-2?
A: Endomorphin-2 exhibits high affinity and selectivity for the μ-opioid receptor (MOPr) [, , , , , , ], particularly the proposed μ1-opioid receptor subtype [].
Q2: How does Endomorphin-2 interact with the MOPr?
A: While the exact binding mechanism is still under investigation, research suggests that Endomorphin-2 adopts a cis conformation around the Tyr-Pro peptide bond for optimal interaction with the MOPr []. This interaction initiates a cascade of downstream signaling events.
Q3: What are the downstream effects of Endomorphin-2 binding to MOPr?
A: Endomorphin-2 binding to MOPr activates G proteins, primarily Gi/o proteins [, ]. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels []. Additionally, Endomorphin-2 exhibits biased agonism towards β-arrestin recruitment, which may contribute to its distinct pharmacological profile [].
Q4: How does Endomorphin-2-induced MOPr activation differ from other opioid agonists?
A: Endomorphin-2 demonstrates a preference for activating the μ1-opioid receptor subtype, inducing dynorphin A (1-17) release in the spinal cord, which subsequently activates κ-opioid receptors [, ]. This sets it apart from Endomorphin-1, which primarily activates a different μ-opioid receptor subtype [, ].
Q5: Does Endomorphin-2 interact with other receptors besides MOPr?
A: While Endomorphin-2 displays high selectivity for MOPr, studies suggest potential interaction with κ3-opioid receptors with moderate affinity [].
Q6: What is the molecular formula and weight of Endomorphin-2?
A6: Endomorphin-2 has a molecular formula of C25H32N4O5 and a molecular weight of 468.55 g/mol.
Q7: Is there any spectroscopic data available for Endomorphin-2?
A: Yes, circular dichroism studies have been employed to analyze the conformational changes in Endomorphin-2 analogs with different chirality, providing insights into structural requirements for MOPr binding []. Additionally, 1H NMR spectroscopy has been used to elucidate the solution conformation of Endomorphin-2 and its analogs, highlighting the importance of the cis Tyr-Pro amide bond [, ].
Q8: How do structural modifications impact the activity of Endomorphin-2?
A: Modifications, particularly at positions 2 and 4, significantly influence Endomorphin-2's activity. For example, replacing Pro2 with D-Pro generates a partial agonist with antagonistic properties []. Incorporating D-1-Nal or D-2-Nal at position 4 yields compounds with μ-opioid receptor antagonist activity [].
Q9: What is the significance of the C-terminal amide group in Endomorphin-2?
A: Replacing the C-terminal amide group with a carboxyl group increases the peptide's flexibility, potentially impacting its interaction with the MOPr [].
Q10: How do endomorphin-1 and -2 differ in their structure-activity relationship?
A: While both are highly selective for MOPr, subtle differences in their structure contribute to their distinct pharmacological profiles. Notably, Endomorphin-1 is more potent at spinal sites, suggesting differences in receptor subtype preference or pharmacokinetic properties [].
Q11: What is known about the stability of Endomorphin-2?
A: Endomorphin-2 is susceptible to enzymatic degradation, particularly by dipeptidyl peptidase IV, which cleaves the Pro(2)-Phe(3) bond []. This rapid degradation limits its duration of action.
Q12: Are there strategies to improve the stability of Endomorphin-2?
A: Research suggests that co-administration with dipeptidyl peptidase IV inhibitors, like Diprotin A, can enhance and prolong Endomorphin-2's antinociceptive effects []. Additionally, designing analogs resistant to enzymatic degradation is an active area of research.
Q13: What is the metabolic fate of Endomorphin-2?
A: Enzymatic degradation, particularly by dipeptidyl peptidase IV in the brain, plays a significant role in Endomorphin-2's metabolism. Initial cleavage occurs at the N-terminal, followed by the Phe-Phe bond [].
Q14: What are the primary in vitro and in vivo models used to study Endomorphin-2?
A: In vitro studies utilize isolated tissue preparations, such as the guinea pig ileum (GPI), to assess the opioid activity of Endomorphin-2 and its analogs [, , ]. In vivo studies often employ rodent models of pain, including the tail-flick, hot-plate, and paw-withdrawal tests, to evaluate the antinociceptive effects of Endomorphin-2 [, , , , , , , , ].
Q15: What other physiological effects have been observed with Endomorphin-2?
A: Beyond analgesia, Endomorphin-2 has demonstrated vasodilatory effects in rats, mediated by nitric oxide release [, ]. It also influences feeding behavior in chicks, stimulating food intake after central administration []. Additionally, Endomorphin-2 modulates cytokine production and functions related to innate immunity in macrophages [].
Q16: Is there evidence of resistance developing to Endomorphin-2?
A16: While specific studies on Endomorphin-2 resistance are limited, its close relationship with other μ-opioid agonists suggests a potential for developing tolerance and cross-tolerance with prolonged use, similar to other opioids.
Q17: Does Endomorphin-2 exhibit cross-tolerance with other opioids?
A: Studies show an asymmetric cross-tolerance between Endomorphin-1 and Endomorphin-2. Mice tolerant to Endomorphin-2 exhibit partial cross-tolerance to Endomorphin-1, but not vice-versa []. Additionally, pretreatment with DAMGO, a non-selective opioid agonist, attenuates Endomorphin-1-induced antinociception but not that of Endomorphin-2 [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。